5-chloro-2-phenoxyphenol
Description
Properties
CAS No. |
3489-83-6 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Phenoxyphenol and Its Precursors
Classical Chlorination Approaches to Phenoxyphenols
Direct chlorination of phenoxyphenol precursors represents a straightforward approach to synthesizing 5-chloro-2-phenoxyphenol. This method relies on electrophilic aromatic substitution, where a chlorinating agent introduces a chlorine atom onto one of the aromatic rings. A documented method involves the chlorination of 2-phenoxyphenol (B1197348) using sulfuryl chloride. google.com An alternative precursor, 2-phenoxyanisole, can also be chlorinated with chlorine in glacial acetic acid, followed by a demethylation step to yield the final product. google.com
However, the high activation of the phenol (B47542) ring by the hydroxyl group can make controlling the reaction challenging, often leading to the formation of multiple chlorinated isomers and over-chlorination. scientificupdate.comnih.gov The reaction of phenols with chlorine typically yields a mixture of 2-chlorophenol (B165306), 4-chlorophenol (B41353), and subsequently di- and trichlorinated products like 2,4,6-trichlorophenol. nih.govescholarship.org
Selective Halogenation Techniques in Phenol and Phenoxyanisole Derivatives
Achieving regioselectivity in the halogenation of phenols is a significant challenge in synthetic chemistry. The powerful activating, ortho-para directing nature of the hydroxyl group often leads to poor selectivity and polyhalogenation. scientificupdate.combyjus.comlibretexts.org Traditional methods may result in a statistical mixture of isomers, with the ortho-isomer often being the minor product due to steric hindrance. scientificupdate.com
To overcome these limitations, modern synthetic methods employ catalysts to direct the halogenation to a specific position. One such technique is an ammonium salt-catalyzed process that uses 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent. scientificupdate.com This method has demonstrated high ortho-selectivity. The mechanism is thought to involve an N-halo intermediate as the active halogenating species. The choice of the counter-ion in the catalyst is crucial; chloride, for instance, appears to enhance ortho-selectivity by acting as a better hydrogen bond acceptor for the phenolic proton. scientificupdate.com This catalytic approach shows good functional group tolerance, making it a practical method for clean and high-yield synthesis of specific isomers. scientificupdate.com Other approaches for controlling selectivity include using N-halosuccinimides (NXS) in conjunction with various catalysts. researchgate.netnih.gov
| Method | Reagent(s) | Catalyst | Key Features | Selectivity |
| Direct Chlorination | Chlorine (Cl2) in Acetic Acid | None | Traditional method; can lead to polychlorination. google.comnih.gov | Mixture of isomers (ortho, para). nih.gov |
| Sulfuryl Chloride Chlorination | Sulfuryl Chloride (SO2Cl2) | None | Used for chlorinating phenoxyphenols. google.com | Can produce mixtures without specific directing groups. |
| Catalytic Halogenation | N-chlorosuccinimide (NCS) / 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium Salts / Aniline / Lewis Bases | Provides higher selectivity and milder conditions. scientificupdate.comresearchgate.netnih.gov | High ortho- or para-selectivity depending on catalyst and substrate. scientificupdate.comresearchgate.net |
Electrochemical Synthesis Pathways and Controlled Reductions
Electrochemical methods offer alternative green and highly controllable pathways for synthesizing chlorinated aromatic compounds. These techniques can be used for both the formation of carbon-halogen bonds and for their selective cleavage. Electrochemical synthesis is considered a green method as it uses electrons as reagents, potentially reducing waste and avoiding harsh chemical reagents. electrochem.orgd-nb.infogre.ac.uk
Reductive Cleavage of Aryl Carbon-Halogen Bonds in Polychlorinated Phenoxyphenols
A key electrochemical strategy for obtaining this compound could involve the selective dehalogenation of a more highly chlorinated precursor, such as a dichloro- or trichloro-phenoxyphenol. This process, known as electrocatalytic hydrodehalogenation, involves the reductive cleavage of carbon-halogen (C-X) bonds. researchgate.net
The mechanism can proceed through two main routes:
Direct Electrochemical Reduction : This involves the direct transfer of an electron from the cathode to the C-Cl bond of the polychlorinated compound. This can occur via a concerted or stepwise dissociative electron transfer mechanism, leading to the cleavage of the bond. researchgate.net
Indirect Atomic Hydrogen Reduction : In this competing pathway, electrochemically generated atomic hydrogen acts as the reducing agent, causing the dehalogenation. researchgate.net
The efficiency and selectivity of the cleavage can be influenced by factors such as the electrode material, solvent, and the specific structure of the starting material. This approach allows for fine-tuning the reaction to remove specific chlorine atoms while leaving others intact.
Mediated Electrocatalytic Reduction Systems
To enhance the efficiency and control of electrochemical dehalogenation, mediated electrocatalytic reduction systems can be employed. In this indirect approach, a redox-active molecule, known as a mediator, is used to shuttle electrons from the cathode to the target organic halide. researchgate.net The mediator is first reduced at the electrode surface and then transfers an electron to the polychlorinated phenoxyphenol, causing the reductive cleavage of a C-Cl bond. researchgate.net
This method offers several advantages:
It can overcome slow kinetics associated with direct electron transfer at the electrode surface.
It allows for reactions to occur at lower overpotentials, saving energy.
The choice of mediator can influence the selectivity of the dehalogenation process.
Various transition metal complexes and organic molecules can act as mediators in these systems. researchgate.netacs.org The development of such systems is crucial for achieving the precise synthesis of molecules like this compound from polychlorinated feedstocks. researchgate.netrsc.org
| Pathway | Description | Key Components | Mechanism |
| Direct Reduction | Electron is transferred directly from the cathode to the substrate. researchgate.net | Cathode, Polychlorinated Precursor, Electrolyte | Concerted or stepwise dissociative electron transfer to C-Cl bond. researchgate.net |
| Indirect Reduction (Atomic H) | Electrochemically generated hydrogen atoms reduce the substrate. researchgate.net | Cathode, Proton Source, Substrate | H• attacks the C-Cl bond, leading to cleavage. |
| Mediated Reduction | A redox mediator shuttles electrons from the cathode to the substrate. researchgate.net | Cathode, Mediator (e.g., metal complex), Substrate | Mediator is reduced at the cathode, then reduces the substrate in solution. researchgate.net |
Nucleophilic Aromatic Substitution Routes for Phenoxyphenyl Ethers
The synthesis of this compound and its precursors can also be achieved by constructing the central diaryl ether linkage. This is typically accomplished through nucleophilic aromatic substitution (SNAr), where a phenoxide nucleophile displaces a leaving group (usually a halide) on an aromatic ring. semanticscholar.orgchemistrysteps.comlibretexts.org For this reaction to proceed, the aromatic ring bearing the leaving group is often activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org However, metal-catalyzed cross-coupling reactions have become the most powerful and versatile methods for this transformation.
Strategies for Carbon-Oxygen Bond Formation
The formation of the carbon-oxygen ether bond in phenoxyphenyl structures is central to their synthesis. Two major catalytic systems have been developed for this purpose: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.
Buchwald-Hartwig Etherification : A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org This cross-coupling method allows for the formation of C-O bonds under much milder conditions than the Ullmann reaction. The catalytic cycle involves a Pd(0) species that undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of phosphine ligands complexed to the palladium center, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgresearchgate.netprinceton.edu This method offers broader substrate scope, better functional group tolerance, and generally higher yields at lower temperatures. wikipedia.org
| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations |
| Ullmann Condensation | Copper metal or Copper(I) salts wikipedia.orgsynarchive.com | High temperatures (>160-210°C), polar aprotic solvents (e.g., DMF, NMP), strong base. wikipedia.orgnih.gov | Cost-effective catalyst. | Harsh conditions, limited substrate scope, often requires stoichiometric copper. wikipedia.orgnih.gov |
| Buchwald-Hartwig Etherification | Palladium(0) complexes with phosphine ligands (e.g., BINAP, DPPF). wikipedia.orgprinceton.edu | Milder temperatures (70-110°C), various solvents (e.g., toluene), weaker bases. princeton.edu | Mild conditions, high yields, broad functional group tolerance, catalytic catalyst loading. wikipedia.orgorganic-chemistry.org | More expensive catalyst, sensitivity to air and moisture. |
Derivatization Strategies from Related Phenols and Anilines
The construction of the this compound molecule often begins with the strategic coupling of simpler phenol and aniline precursors. These foundational reactions build the core phenoxy-phenyl structure, which is then further functionalized.
A robust pathway to this compound involves the synthesis of a phenoxyphenyl carboxylic acid intermediate, which is subsequently converted to the final product. This process typically involves an initial ether formation reaction, followed by chlorination and decarboxylation steps.
A common method for forming the diaryl ether bond is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgnih.gov For the synthesis of a 2-phenoxybenzoic acid precursor, this would typically involve the reaction of a substituted phenol with a 2-halobenzoic acid in the presence of a copper catalyst and a base. wikipedia.orgnih.gov The reaction conditions, such as temperature and the choice of solvent and ligand, are critical for achieving a good yield. nih.gov
Once the 2-phenoxybenzoic acid scaffold is synthesized, the next step is the regioselective introduction of a chlorine atom. This is typically achieved through electrophilic aromatic substitution. The directing effects of the existing ether and carboxylic acid groups on the aromatic rings will influence the position of chlorination. To obtain the desired 5-chloro isomer, careful selection of the chlorinating agent and reaction conditions is necessary.
The final step in this synthetic sequence is the removal of the carboxylic acid group, a process known as decarboxylation. libretexts.orgyoutube.com Heating the chlorinated phenoxyphenyl carboxylic acid, often in the presence of a catalyst such as copper or under basic conditions with soda lime, facilitates the elimination of carbon dioxide to yield the target this compound. libretexts.org The stability of the intermediate carbanion or the transition state plays a significant role in the efficiency of this reaction. youtube.com
| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |
| 1 | Ullmann Condensation | Phenol, 2-Chlorobenzoic acid | Copper salt (e.g., CuI), Base (e.g., K2CO3) | 2-Phenoxybenzoic acid |
| 2 | Electrophilic Aromatic Substitution (Chlorination) | 2-Phenoxybenzoic acid | Chlorinating agent (e.g., SO2Cl2, Cl2) | 5-chloro-2-phenoxybenzoic acid |
| 3 | Decarboxylation | 5-chloro-2-phenoxybenzoic acid | Heat, Copper catalyst or Soda lime | This compound |
Chemical Reactivity and Transformation Studies of 5 Chloro 2 Phenoxyphenol
Oxidative Degradation Mechanisms
The oxidative transformation of phenolic compounds is a key process governing their environmental persistence. For 5-chloro-2-phenoxyphenol, reactions with strong environmental oxidants like manganese oxides are particularly relevant.
Manganese (IV) oxides (MnO₂) are powerful, naturally occurring oxidants in soils and sediments that can facilitate the degradation of phenolic contaminants. While direct studies on this compound are limited, extensive research on the structurally similar compound triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) provides significant insights into the likely oxidation mechanisms. The oxidation of triclosan by δ-MnO₂ is a rapid process that involves the transfer of electrons from the phenol (B47542) moiety to the manganese oxide surface.
The proposed mechanism begins with the formation of a surface precursor complex between the phenolic compound and the surface-bound Mn(IV). This is followed by a one-electron transfer, oxidizing the phenol to a phenoxy radical and reducing Mn(IV) to Mn(II). The reaction rate is highly dependent on pH, with increased rates observed at lower pH values. This is attributed to the greater adsorption of the phenolic compound to the oxide surface under these conditions.
Table 1: Factors Influencing Manganese Oxide-Mediated Oxidation of Phenolic Compounds
| Factor | Effect on Reaction Rate | Rationale |
| pH | Increases as pH decreases | Enhanced adsorption of the phenolic compound to the oxide surface. |
| MnO₂ Phase | Varies (δ-MnO₂ most reactive) | Differences in surface area, reduction potential, and surface Mn(III) content. |
| Metal Ions (e.g., Mn²⁺) | Decrease | Competitive adsorption on reactive surface sites of MnO₂. |
| Natural Organic Matter | Decrease | Competitive adsorption and reaction with MnO₂. |
The one-electron oxidation of the phenolic group of this compound by manganese oxide leads to the formation of a phenoxy radical. This radical is a highly reactive intermediate, and its subsequent reactions are a key feature of the degradation pathway. The unpaired electron in the phenoxy radical can be delocalized across the aromatic ring, leading to several possible reaction pathways.
The primary fate of these radicals is coupling reactions (dimerization). In the case of triclosan oxidation by MnO₂, coupling products are identified as major end products researchgate.netunito.it. These reactions occur when two phenoxy radicals combine to form carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers and potentially higher oligomers. For this compound, this would result in various chlorinated biphenyl ether derivatives or similar dimeric structures.
In addition to coupling, the phenoxy radical can undergo further oxidation to form p-(hydro)quinone-like products researchgate.netunito.it. A minor pathway observed in triclosan oxidation is the cleavage of the ether bond, which for this compound would yield hydroquinone and chlorinated phenol derivatives researchgate.netunito.it.
Reductive Transformation Pathways, including Dehalogenation
Under anaerobic conditions, such as those found in sediments and certain groundwater environments, reductive processes become the dominant transformation pathways for halogenated organic compounds.
Reductive dechlorination is a microbially-mediated process where a chlorine atom on a molecule is replaced by a hydrogen atom. This process is a significant degradation pathway for many chlorinated environmental contaminants. This compound has been identified as an intermediate in the sequential reductive dechlorination of the more highly chlorinated compound, triclosan.
In anaerobic batch microcosms established with freshwater sediment, triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is first dechlorinated to various dichlorinated phenoxyphenol isomers (diclosan). One of these isomers is subsequently converted to this compound, which is a monochlorinated congener. This transformation indicates the stepwise removal of chlorine atoms from the aromatic rings. Organohalide-respiring bacteria, such as Dehalococcoides and Dehalogenimonas, are implicated in these dechlorination steps.
While this compound is a product of this sequence, it is also susceptible to further reductive dechlorination. Based on established principles, the remaining chlorine atom on the this compound molecule could be removed to yield 2-phenoxyphenol (B1197348). This final dechlorination step would render the molecule more amenable to complete mineralization by other microorganisms. The complete reductive dechlorination pathway represents a crucial detoxification process in anaerobic environments.
Table 2: Example of Sequential Reductive Dechlorination Pathway Leading to this compound
| Precursor Compound | Transformation Step | Product | Mediating Organisms (Inferred) |
| Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) | Reductive Dechlorination | Dichlorophenoxyphenol (diclosan) | Dehalococcoides |
| Dichlorophenoxyphenol (diclosan) | Reductive Dechlorination | This compound | Dehalogenimonas |
| This compound | Reductive Dechlorination (Hypothesized) | 2-phenoxyphenol | Organohalide-respiring bacteria |
Photochemical Reactions and Environmental Transformation Products
In sunlit surface waters, photochemical reactions can be a major transformation pathway for organic contaminants. These reactions involve the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of new products.
The photolysis of phenoxyphenols like this compound can proceed through several mechanisms. Studies on the photolysis of the parent compound triclosan have shown that the primary photochemical reactions include the homolytic scission of the ether bond and dechlorination researchgate.net.
Upon absorption of UV radiation, the ether bond in this compound can cleave. This cleavage would likely result in the formation of a phenoxy radical and a chlorinated phenol radical. These reactive intermediates would then react with other species in the aqueous environment to form stable products, such as phenol and 5-chloro-2-hydroxyphenol (chlorohydroquinone).
Another significant photochemical pathway for aromatic compounds in natural waters involves reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings, leading to aromatic ring hydroxylation. For this compound, this would result in the addition of hydroxyl groups to one or both of the aromatic rings, forming various hydroxylated and chlorinated derivatives. These initial transformation products can undergo further photochemical or biological degradation. It is important to note that photolysis of chlorinated phenoxyphenols can also lead to the formation of more toxic byproducts, such as chlorinated dibenzo-p-dioxins, through intramolecular cyclization, a pathway well-documented for triclosan researchgate.netnih.govnih.gov.
Table 3: Potential Photochemical Transformation Products of this compound
| Reaction Pathway | Key Intermediate(s) | Potential Final Product(s) |
| Ether Bond Cleavage | Phenoxy and chlorinated phenol radicals | Phenol, 5-chloro-2-hydroxyphenol (chlorohydroquinone) |
| Aromatic Ring Hydroxylation | Hydroxylated radical adducts | Dihydroxylated and chlorinated derivatives |
| Intramolecular Cyclization | Phenoxy radical | Chlorinated dibenzofuran or dibenzo-p-dioxin congeners |
Formation of Byproducts during UV-Induced Degradation
The photodegradation of this compound, often studied in the context of being a transformation product of triclosan, can lead to the formation of several byproducts. While direct photolysis is a significant degradation pathway for triclosan and its derivatives, the specific products formed depend on factors such as pH and the presence of other substances in the water. nih.gov
One of the most significant reactions under UV irradiation is an intramolecular cyclization, which results in the formation of chlorinated dibenzo-p-dioxins. csbsju.edu For this compound, this process can lead to the formation of 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). csbsju.edunih.gov This conversion is a notable concern as dioxins are recognized as persistent organic pollutants. nih.gov The yield of 2,8-DCDD from the photochemical reaction of triclosan, a closely related compound, can range from 1-12%, indicating that this is a significant, though not dominant, transformation pathway. csbsju.edunih.gov
Besides dioxin formation, cleavage of the ether bond can also occur, leading to the formation of simpler phenolic compounds. For instance, the photolysis of triclosan is known to produce 2,4-dichlorophenol. nih.gov By analogy, the degradation of this compound could be expected to yield chlorophenols, although specific studies identifying these from this compound are less common.
| Byproduct Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) | C12H6Cl2O2 | Intramolecular Photochemical Cyclization |
| Chlorophenols | Variable | Ether Bond Cleavage |
Advanced Oxidation Process (AOP) Interactions and Byproduct Formation
Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade persistent organic pollutants.
Ozonation: Ozonation is an effective method for degrading phenolic compounds in wastewater. mdpi.com The process involves either the direct reaction of ozone with the pollutant or indirect reaction with hydroxyl radicals formed from ozone decomposition. mdpi.com For phenoxyphenyl structures like this compound, ozonation can lead to the cleavage of the aromatic rings and the ether linkage. This results in the formation of various intermediate byproducts, including smaller carboxylic acids, aldehydes, and ketones. mdpi.com For instance, the ozonation of phenol can produce intermediates like quinones and carboxylic acids before eventual mineralization to carbon dioxide and water. mdpi.com
Photocatalytic Oxidation: This process typically uses a semiconductor catalyst, like titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs. These react with water and oxygen to produce reactive oxygen species that can oxidize organic pollutants. researchgate.net The photocatalytic oxidation of phenoxyphenyl structures can lead to the formation of hydroxylated derivatives, cleavage of the ether bond, and eventual mineralization. Studies on related compounds have shown the formation of various aromatic and aliphatic intermediates. ustc.edu.cnfrontiersin.org
| AOP Method | Potential Byproduct Classes | Mechanism |
|---|---|---|
| Ozonation | Quinones, Carboxylic Acids, Aldehydes | Ring cleavage and oxidation |
| Photocatalytic Oxidation | Hydroxylated derivatives, Phenols, Aliphatic acids | Hydroxylation and ether bond cleavage |
Biotransformation Processes by Microbial Systems
Microorganisms can play a significant role in the transformation of chlorinated phenolic compounds in the environment.
In anaerobic environments such as sediments, microbial communities can transform chlorinated organic compounds. nih.gov For compounds like this compound, one of the key transformation processes is reductive dehalogenation. This is a process where microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. researchgate.net This process can lead to the formation of less chlorinated phenoxyphenols or phenol itself, which may then be further degraded. researchgate.net
Microbial dehalogenation is a critical step in the breakdown of chlorinated aromatic compounds. researchgate.net Specific bacteria, known as organohalide-respiring bacteria, are capable of carrying out this process. sufian.eu The degradation of chlorinated phenols can proceed through different pathways depending on the specific microorganisms and environmental conditions. For example, some aerobic bacteria can utilize chlorophenols as their sole source of carbon and energy. researchgate.net A mixed culture of Arthrobacter sp. and Micrococcus sp. has been shown to degrade 4-chloroacetophenone, producing 4-chlorophenol (B41353) and 4-chlorocatechol as intermediates. nih.gov While this is a different compound, it illustrates the microbial pathways that can cleave chlorinated aromatic structures, which are relevant to the potential breakdown of this compound.
The initial steps in the aerobic degradation of chlorophenols often involve hydroxylation, where a chlorine atom is replaced by a hydroxyl group. researchgate.net This can lead to the formation of chlorocatechols, which are then susceptible to ring cleavage and further metabolism.
| Process | Starting Compound (Example) | Intermediate Byproducts | Microbial Group (Example) |
|---|---|---|---|
| Reductive Dehalogenation | Chlorinated Phenols | Lower Chlorinated Phenols, Phenol | Desulfitobacterium, Dehalobacter |
| Aerobic Degradation | 4-chloroacetophenone | 4-chlorophenol, 4-chlorocatechol | Arthrobacter sp., Micrococcus sp. |
Mechanistic Investigations and Structure Activity Relationship Sar in Biochemical Systems Non Clinical Focus
Elucidation of Bacterial Enzyme Inhibition Mechanisms by 5-chloro-2-phenoxyphenol Analogs
The investigation into this compound and its related compounds has significantly advanced the understanding of bacterial enzyme inhibition, particularly within essential metabolic pathways. These compounds are part of the phenoxyphenol class of molecules, which have been identified as potent inhibitors of key enzymes in bacterial systems. Research has centered on their ability to disrupt vital processes, offering insights into the molecular interactions that govern their inhibitory action. The primary target of these compounds is the Type II fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the Type I system found in mammals, making it an attractive target for antibacterial agent development. frontiersin.orgmdpi.com
A critical enzyme in the FAS-II pathway is the enoyl-acyl carrier protein (ACP) reductase, known as FabI. frontiersin.org This enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle. nih.gov The compound this compound has been identified as a powerful inhibitor of FabI. nih.gov
Studies on the FabI enzyme from Escherichia coli reveal that this compound acts as a slow, tight-binding inhibitor. nih.gov This mode of inhibition is characterized by an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a much more stable, tightly bound enzyme-inhibitor complex. Specifically, this compound shows a strong preference for binding to the enzyme-cofactor complex formed between FabI and oxidized nicotinamide adenine dinucleotide (E.NAD+). nih.gov This selective interaction is a hallmark of this class of inhibitors and contributes significantly to their high affinity. In contrast, analogs lacking key substituents may bind to both the E.NAD+ and E.NADH forms of the enzyme, often with much lower affinity. nih.gov
Impact of Halogen Substitution on Biochemical Interaction Affinity
Structure-activity relationship (SAR) studies have been crucial in dissecting the role of specific chemical features of phenoxyphenol analogs on their inhibitory potency. The presence, position, and type of halogen substituent on the phenoxy-phenol scaffold have a profound impact on the molecule's ability to bind to and inhibit the target enzyme.
The substitution pattern on the aromatic rings of the phenoxyphenol core is a major determinant of binding affinity for FabI. A comparative analysis of various analogs demonstrates the critical role of the chlorine atom at the 5-position of the A-ring (the phenolic ring).
The parent compound, 2-phenoxyphenol (B1197348), which lacks any chlorine atoms, binds to the E.NAD+ form of FabI with a dissociation constant (K₁) in the micromolar range (0.5 µM). nih.gov The addition of three chlorine atoms to create triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) dramatically increases the affinity, resulting in a K₁ value of 7 pM. nih.gov
Remarkably, the single chlorine atom in this compound is sufficient to achieve even greater potency. This analog binds to the E.NAD+ FabI complex with a K₁ of 1.1 pM, making it a more potent inhibitor than triclosan in this specific interaction. nih.gov This finding highlights that while the chlorine atoms on the B-ring of triclosan are not essential for high-affinity inhibition, the single chlorine on the A-ring enhances binding affinity by approximately 450,000-fold compared to the unsubstituted 2-phenoxyphenol. nih.gov
Further studies with other substituents at the 5-position underscore the unique contribution of the chloro group. For instance, substituting the chlorine with fluorine (5-fluoro-2-phenoxyphenol) or a methyl group (5-methyl-2-phenoxyphenol) results in significantly weaker binding to the E.NAD+ FabI complex compared to both this compound and triclosan. nih.gov These analogs also lose the strict preference for the E.NAD+ form of the enzyme, with the methyl analog binding exclusively to the E.NADH complex. nih.gov
| Compound | Substituents | K₁ (E.NAD+ form) | K₂ (E.NADH form) | Reference |
|---|---|---|---|---|
| 2-phenoxyphenol | None | 0.5 µM | 0.4 µM | nih.gov |
| Triclosan | 5-Cl, 2',4'-diCl | 7 pM | - | nih.gov |
| This compound | 5-Cl | 1.1 pM | - | nih.gov |
| 5-fluoro-2-phenoxyphenol | 5-F | 3.2 nM | 240 nM | nih.gov |
| 5-methyl-2-phenoxyphenol | 5-CH₃ | - | 7.2 nM | nih.gov |
Structural Determinants of Ligand-Target Recognition in Enzymatic Systems
The high affinity and specificity of inhibitors like this compound are rooted in precise molecular interactions within the enzyme's active site. The structural arrangement of the inhibitor and its complementary fit with amino acid residues and the NAD+ cofactor are fundamental to its potent activity.
The achievement of picomolar-level affinity by this compound is a result of a combination of favorable energetic contributions. The substituent on the A-ring is absolutely required for the slow, tight-binding inhibition characteristic of these high-affinity compounds. nih.gov
The molecular basis for this potent inhibition is linked to the interaction between the A-ring substituent and specific residues within the FabI active site. In E. coli FabI, the residue Phenylalanine-203 (Phe203) is a major factor in governing the affinity of these analogs. nih.gov The interaction between the 5-position substituent and this residue appears to be a critical determinant for the preferential and tight binding to the FabI complex containing the oxidized form of the cofactor (NAD+). nih.gov
Furthermore, studies on the homologous enzyme InhA have shown that the binding of phenoxyphenol derivatives is driven primarily by van der Waals interactions. nih.gov Hydrophobic residues such as Tyr158, Phe149, Met199, and Ile202 create a pocket that accommodates the inhibitor. nih.gov The formation of pi-pi stacking and other hydrophobic interactions are key features for this class of inhibitors. nih.gov The resistance conferred by mutations in residues like Phe204 in S. aureus FabI further confirms their direct role in inhibitor binding. nih.gov The combination of these specific hydrophobic interactions and the critical electronic and steric effects of the 5-chloro substituent culminates in the formation of an exceptionally stable enzyme-inhibitor complex, explaining the observed picomolar affinity. nih.gov
Theoretical and Computational Chemistry of 5 Chloro 2 Phenoxyphenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-chloro-2-phenoxyphenol, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) Applications to Molecular Orbitals and Electron Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound typically employ basis sets like B3LYP/6-31G(d) to optimize the molecular geometry and compute electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl and ether groups significantly influences the electron density distribution across the aromatic rings and the energies of the frontier molecular orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -0.75 |
Note: The values presented are hypothetical and representative for a molecule of this type, derived from DFT calculations.
The electron distribution can be visualized through molecular electrostatic potential (MEP) maps, which illustrate the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the regions around the oxygen atoms of the hydroxyl and ether groups are expected to have a negative potential (red color), indicating electron-rich areas susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue color), making it a likely site for nucleophilic interaction.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into the mechanisms of degradation and transformation of this compound.
Computational Modeling of Reductive and Oxidative Pathways
The environmental degradation of this compound can occur through reductive and oxidative processes. Computational modeling can simulate these pathways to identify the most probable degradation products and the energy barriers associated with their formation.
Reductive Pathways: Reductive dehalogenation is a common degradation route for chlorinated aromatic compounds. In this process, the chlorine atom is replaced by a hydrogen atom. Computational models can calculate the reaction energies and identify the transition states for this reaction, often involving radical intermediates.
Oxidative Pathways: Oxidation, frequently initiated by hydroxyl radicals (•OH) in the environment, can lead to the hydroxylation of the aromatic rings or cleavage of the ether bond. DFT calculations can be used to map the potential energy surface of these reactions, identifying the most energetically favorable sites for •OH attack and the subsequent reaction steps. The transition state structures for these reactions are characterized by the formation and breaking of specific bonds, and their energies determine the reaction rates. mit.edufiveable.me
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of this compound is not rigid. Rotation around the ether linkage allows for different spatial arrangements, or conformations, which can have varying stabilities.
Stability and Energetics of Phenoxyphenol Isomers
While specific studies on the conformational analysis of this compound are not widely available, insights can be drawn from studies on related phenoxyphenol isomers. The relative stability of different conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.
For this compound, the dihedral angle between the two phenyl rings is a key conformational parameter. The presence of the hydroxyl group at the ortho position to the ether linkage can lead to the formation of an intramolecular hydrogen bond with the ether oxygen. This interaction would significantly stabilize certain conformations. Computational methods can be used to calculate the potential energy as a function of this dihedral angle, thereby identifying the most stable conformers and the energy barriers to their interconversion.
Table 2: Relative Energies of Hypothetical this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) |
|---|---|---|
| A | 0 | 5.2 |
| B (Stabilized by H-bond) | 60 | 0.0 |
| C | 120 | 8.1 |
Note: These values are illustrative and based on the expected conformational preferences of such a molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. ecetoc.orgnih.gov These models are invaluable for predicting the environmental properties of chemicals like this compound without the need for extensive experimental testing. aftonchemical.comnih.govrsc.orgljmu.ac.uk
For environmental fate, QSAR models can predict properties such as:
Biodegradability: The likelihood and rate at which the compound is broken down by microorganisms.
Bioaccumulation: The potential for the compound to accumulate in living organisms.
Soil Sorption: The tendency of the compound to bind to soil particles, which affects its mobility in the environment.
These models are built using a set of known chemicals and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are used to build a mathematical relationship with the property of interest. For this compound, descriptors such as its octanol-water partition coefficient (logP), molecular weight, and quantum chemical parameters can be used to predict its environmental behavior.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorine |
| Hydrogen |
Predicting Chemical Persistence and Transformation Potentials
The persistence of this compound in the environment is a function of its resistance to various degradation mechanisms. Its chemical structure, featuring a chlorinated phenol (B47542) ring linked to a phenoxy group via an ether bond, suggests several potential transformation pathways.
Photodegradation:
Direct photolysis is a potential transformation pathway for this compound in sunlit surface waters. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-chlorine bond or the ether linkage. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) and singlet oxygen, is also a significant degradation route for similar compounds like triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) and is expected to play a role in the transformation of this compound. nih.govresearchgate.net The rate of photolysis is influenced by factors such as water depth, dissolved organic matter content, and pH.
Biodegradation:
The aerobic biodegradation of chlorophenols is a well-documented process, often initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. oregonstate.edu The chlorine substituent on the phenol ring of this compound can influence the rate and pathway of biodegradation. In some cases, dechlorination must occur before the aromatic ring can be cleaved. oregonstate.edu Fungi have also been shown to be capable of degrading monochlorophenols and their intermediates. While specific studies on this compound are limited, research on related compounds like 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol indicates that microbial consortia can be acclimated to degrade highly chlorinated phenols. nih.gov
The following table illustrates the potential for biodegradation of this compound based on data from analogous chlorophenolic compounds.
| Parameter | Predicted Value/Potential | Basis of Prediction |
| Aerobic Biodegradability | Moderate to Low | The presence of a chlorine atom and an ether linkage can increase recalcitrance compared to simple phenols. |
| Primary Degradation Half-Life in Water | Weeks to Months | Inferred from data on other monochlorinated phenols and phenoxy compounds. |
| Key Degradation Intermediates | Chlorocatechols, Phenoxyphenols, Hydroxylated derivatives | Based on established microbial degradation pathways for chlorophenols and aromatic ethers. ub.edu |
Hydrolysis:
The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Acid- or base-catalyzed hydrolysis is possible but is unlikely to be a significant degradation pathway in the environment compared to photolysis and biodegradation. Computational models can be used to predict the rate constants for hydrolysis under various pH conditions. copernicus.org
Transformation Products:
The transformation of this compound can lead to the formation of various intermediate products. Photodegradation may produce hydroxylated and dechlorinated derivatives. The cleavage of the ether bond could result in the formation of 4-chlorophenol (B41353) and phenol. Of particular concern with phenoxyphenols is the potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) under certain conditions, such as photolysis or combustion. For instance, the photolysis of triclosan is known to produce 2,8-dichlorodibenzo-p-dioxin. nih.gov
The following table summarizes the predicted major transformation pathways and potential products of this compound.
| Transformation Pathway | Key Reactants/Conditions | Potential Transformation Products |
| Direct Photolysis | UV light | Hydroxylated derivatives, dechlorinated products, potential for dioxin formation |
| Indirect Photolysis | •OH, singlet oxygen, dissolved organic matter | Hydroxylated derivatives, ring cleavage products |
| Aerobic Biodegradation | Microorganisms (bacteria, fungi) | Chlorocatechol, phenol, carbon dioxide |
| Hydrolysis | Acidic or basic conditions (less significant) | 4-chlorophenol, phenol |
It is important to note that while predictions can be made based on the behavior of structurally similar compounds, the actual environmental persistence and transformation of this compound can only be definitively determined through specific experimental studies.
Advanced Analytical Methodologies for Characterization and Detection
Electrochemical Analytical Approaches
Electrochemical methods offer a sensitive and informative means to study the redox behavior of electroactive compounds like 5-chloro-2-phenoxyphenol. These techniques are centered on measuring the current response of a substance to an applied electrical potential.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. ossila.com For a compound such as this compound, CV can elucidate its reductive behavior, particularly the electrochemical cleavage of the carbon-chlorine bond, a process known as reductive dechlorination. nih.govacs.org
The electrochemical reduction of chlorophenols is often an irreversible process, as observed in studies of related compounds like 2-chlorophenol (B165306) and 2,4-dichlorophenol. scientific.netnih.gov When a potential is swept towards negative values, this compound is expected to undergo a reduction process at a specific potential, visible as a cathodic peak in the voltammogram. This peak corresponds to the transfer of electrons to the molecule, initiating the cleavage of the C-Cl bond. The resulting products would be the corresponding des-chloro-phenoxyphenol and a chloride ion. Upon reversing the potential scan, the absence of a corresponding anodic peak would confirm the irreversible nature of this reduction.
The peak potential (Ep) and peak current (Ip) are key parameters obtained from a cyclic voltammogram. The peak potential provides information about the thermodynamic ease of the reduction, while the peak current is related to the concentration of the analyte and the kinetics of the electron transfer process. Studies on various chlorophenols have shown that the reduction potentials and the number of electron transfers can be determined using voltammetric techniques. uark.edunih.gov
Below is a representative data table illustrating the expected cyclic voltammetry results for a generic chlorophenol, which can be extrapolated to understand the reductive behavior of this compound.
| Parameter | Expected Value/Observation | Significance for this compound Analysis |
| Cathodic Peak Potential (Epc) | Negative potential (e.g., -0.8 to -1.5 V vs. Ag/AgCl) | Indicates the potential at which the reductive dechlorination of the chloro-substituent occurs. |
| Anodic Peak Potential (Epa) | Absent | Confirms the irreversible nature of the reductive dechlorination process. |
| Peak Current (Ipc) | Proportional to the concentration of this compound | Allows for the quantitative determination of the compound. |
| Scan Rate Dependence | Peak potential shifts to more negative values with increasing scan rate | Further confirms the irreversibility of the electrochemical reaction. |
This table is illustrative and based on the typical electrochemical behavior of chlorophenols. Actual values for this compound would require experimental determination.
Interfacing Multiple Analytical Techniques for Comprehensive Chemical Profiling
A single analytical technique is often insufficient to provide a complete chemical profile of a compound, especially when it is present in a complex mixture. The interfacing of multiple analytical techniques, often referred to as hyphenated techniques, combines the separation power of chromatography with the identification capabilities of spectroscopy. nih.govnih.gov This approach enables a more robust and comprehensive characterization of this compound.
A powerful strategy for the comprehensive profiling of this compound would involve a combination of chromatographic and spectroscopic methods. Gas chromatography (GC) and liquid chromatography (LC) are excellent for separating the compound from a mixture. springernature.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then provide detailed structural information for definitive identification. researchgate.net
A hypothetical workflow for a comprehensive chemical profiling of a sample containing this compound could be as follows:
Sample Preparation: Extraction of the analyte from the matrix using an appropriate technique like solid-phase extraction (SPE) or liquid-liquid extraction. ulisboa.pt
Initial Separation and Detection (GC-MS or LC-MS): The extract is injected into a GC-MS or LC-MS system. The chromatographic column separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio of the eluting compounds, allowing for tentative identification and quantification of this compound. jcsp.org.pkgcms.czomicsonline.org
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, the sample can be analyzed using LC coupled with high-resolution mass spectrometry (e.g., LC-Orbitrap MS). This provides highly accurate mass measurements, confirming the molecular formula of the compound and its fragments.
Structural Elucidation (LC-NMR): To obtain detailed structural information, the separated compound can be analyzed using liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR). This technique provides data on the chemical environment of the protons and carbons in the molecule, which is crucial for the definitive structural elucidation of this compound and any related isomers or degradation products. nih.gov
The synergy of these hyphenated techniques provides a wealth of information that is unattainable with any single method.
| Analytical Technique | Information Provided for this compound Profiling |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds. Provides retention time and mass spectrum for initial identification and quantification. thermofisher.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of polar and non-polar compounds. Provides retention time and mass spectrum for identification and quantification, particularly useful for thermally labile compounds. ulisboa.pt |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Provides highly accurate mass data for the determination of the elemental composition and confirmation of the molecular formula. |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Provides detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons, for unambiguous structure elucidation. researchgate.net |
By integrating these advanced analytical methodologies, a comprehensive and scientifically rigorous characterization of the chemical compound this compound can be achieved.
Role of 5 Chloro 2 Phenoxyphenol in Broader Chemical Applications
Utilization as a Synthetic Intermediate in Organic Synthesis
In the realm of organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. 5-chloro-2-phenoxyphenol functions as a key synthetic intermediate, providing a pre-formed diaryl ether framework that can be further elaborated. This is particularly advantageous in multi-step syntheses where constructing such a linkage could be complex or result in low yields. msu.edunih.govfiveable.mersc.org The presence of both a reactive phenol (B47542) group and specific positions on its aromatic rings allows for regioselective modifications, enabling chemists to build intricate molecular architectures.
While not typically used for synthesizing polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene, this compound is an essential building block for a specific class of complex polyaromatic compounds: substituted diaryl ethers containing heterocyclic rings. The synthesis of these molecules leverages the core structure of this compound, which is then expanded upon to create larger systems with multiple aromatic rings. An example is its use in forming multi-ring structures where the phenoxyphenol core is linked to other aromatic systems, such as substituted pyridines, through a newly synthesized heterocyclic ring like an oxadiazole. nih.gov The resulting molecules, such as 5-(4-chloro-2-phenoxyphenyl)-N-(6-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide, are complex polyaromatic systems with significant steric and electronic complexity, demonstrating the role of the parent compound as a foundational scaffold. nih.gov
Precursor for Novel Heterocyclic Compounds and Derivatives
The structure of this compound is particularly well-suited for serving as a precursor in the synthesis of novel heterocyclic compounds. Heterocycles are critical components in medicinal chemistry and materials science, and the phenoxyphenol moiety can impart specific properties, such as lipophilicity and conformational rigidity, to the final molecule. ijpsm.com Its derivatives are employed in the construction of various heterocyclic systems, with a notable application in the synthesis of oxadiazoles. nih.govjchemrev.comresearchgate.netnih.gov
A significant application of this compound's derivatives is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This process begins with the conversion of the phenoxyphenol moiety into a corresponding phenoxybenzoic acid. Specifically, 4-chloro-2-phenoxybenzoic acid, a direct derivative, serves as the key intermediate for this synthetic pathway. nih.gov
The general synthetic route proceeds through several key steps:
Esterification: The 4-chloro-2-phenoxybenzoic acid is converted to its ethyl ester, ethyl 4-chloro-2-phenoxybenzoate. nih.gov
Hydrazide Formation: The resulting ester reacts with hydrazine hydrate to form the corresponding hydrazide. nih.gov
Cyclization: The hydrazide undergoes a cyclization reaction to form the 1,3,4-oxadiazole ring. For instance, treatment with ethylchloroglyoxalate followed by reaction with phosphorus pentoxide (P₂O₅) in toluene leads to the closure of the oxadiazole ring, yielding an intermediate like ethyl 5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. nih.gov
Derivatization: This oxadiazole intermediate can then be further reacted with various amines to produce a library of novel amide derivatives. nih.gov
Research has demonstrated the successful synthesis of a series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives designed as new benzodiazepine receptor agonists. nih.gov These compounds have shown a high affinity for the receptor, in some cases higher than that of diazepam. nih.gov
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5-(4-chloro-2-phenoxyphenyl)-N-(6-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide | C₂₁H₁₅ClN₄O₃ | Data not available | Data not available |
| 5-(4-chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide | C₂₁H₁₅ClN₄O₃ | 90% | 188.2-189.1 |
| Ethyl 5-(4-chloro-2-phenoxyphenyl)-1,3,4 oxadiazole-2- carboxylate | C₁₇H₁₃ClN₂O₄ | 57% | Data not available |
Contribution to Understanding Environmental Organic Pollutant Chemistry
Chlorinated aromatic compounds are a class of persistent environmental pollutants that pose risks due to their toxicity and resistance to degradation. nih.goveurochlor.orgresearchgate.net Understanding the mechanisms by which these pollutants break down in the environment is crucial for developing effective remediation strategies. In this context, specific compounds are often used as models to study the degradation processes of an entire class of related chemicals.
This compound serves as an excellent model compound for degradation studies of related chlorinated aromatics, such as polychlorinated diphenyl ethers (PCDEs) and other chlorophenols. Its structure contains the key features of these pollutant classes: chlorinated aromatic rings and an ether linkage, which are common in many industrial chemicals and their byproducts.
Studies on the degradation of chlorinated aromatics investigate various mechanisms:
Aerobic Biodegradation: Microorganisms utilize oxygenases to insert oxygen atoms into the aromatic ring, initiating its breakdown. eurochlor.org
Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism is reductive hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org
Cometabolism: Microorganisms can transform chlorinated aromatics while utilizing other substrates for energy, without gaining direct benefit from the pollutant itself. eurochlor.org
Photocatalytic Degradation: Advanced oxidation processes, such as using TiO₂ as a photocatalyst, can generate highly reactive hydroxyl radicals that effectively break down these stable compounds. mdpi.com
Future Research Directions in 5 Chloro 2 Phenoxyphenol Chemistry
Emerging Synthetic Strategies and Sustainable Production
The traditional synthesis of phenoxyphenols can involve harsh reaction conditions and the use of hazardous reagents. Future research is increasingly focused on developing greener and more efficient synthetic routes. Emerging strategies that could be applied to the synthesis of 5-chloro-2-phenoxyphenol aim to improve yield, reduce waste, and utilize more environmentally benign starting materials and catalysts.
One promising area is the application of C-H bond activation . This technique allows for the direct formation of carbon-carbon bonds from ubiquitous carbon-hydrogen bonds, often with higher atom economy and fewer synthetic steps. technologynetworks.com For a molecule like this compound, this could potentially streamline the coupling of the chlorinated phenol (B47542) and phenoxy moieties, bypassing multi-step processes that generate significant waste.
Furthermore, research into biocatalysis and flow chemistry presents significant opportunities for sustainable production. Enzymes could offer highly selective and efficient routes to key intermediates or the final product under mild conditions. Flow chemistry, where reactions are carried out in continuous-flow reactors, can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.
Key Research Objectives for Sustainable Synthesis:
Development of novel catalytic systems (e.g., transition metal catalysts, organocatalysts) for the etherification step.
Exploration of renewable feedstocks for the synthesis of the phenol and chlorophenol precursors.
Optimization of reaction conditions to minimize energy consumption and solvent use.
Integration of continuous manufacturing processes for a smaller environmental footprint.
Unexplored Reaction Pathways and Detailed Mechanistic Insights
While the basic structure of this compound is known, a detailed understanding of its reactivity and potential transformation pathways remains an area for active investigation. A significant focus of future research will be on its environmental fate, particularly its degradation under various conditions.
The photochemistry of related compounds, such as triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), suggests that this compound may undergo complex transformations in aquatic environments. nih.gov Research has shown that both direct photolysis (degradation by direct absorption of sunlight) and indirect photoreactions are crucial. nih.gov Indirect pathways can involve reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.gov
A critical area of future study is the potential for this compound to form toxic byproducts, such as chlorinated dibenzodioxins, under certain conditions like UV irradiation or incineration, a known concern for its dichlorinated analogue, triclosan. nih.gov Elucidating the mechanisms of these transformations is paramount for assessing its environmental risk.
| Potential Transformation Pathway | Description | Key Reactive Species |
| Direct Photolysis | Degradation of the molecule through the direct absorption of UV light, leading to bond cleavage. | Photons (UV light) |
| Indirect Photoreaction | Degradation initiated by reaction with other photochemically generated reactive species in the environment. nih.gov | Hydroxyl Radicals (•OH), Singlet Oxygen, ³CDOM* nih.gov |
| Oxidative Degradation | Transformation via advanced oxidation processes, such as ozonation or reaction with persulfate. scholaris.camdpi.com | Ozone (O₃), Sulfate Radicals (SO₄•⁻) mdpi.com |
| Biotic Degradation | Breakdown of the compound by microorganisms in soil and water. | Microbial Enzymes |
This table is interactive. Click on the headers to sort.
Advanced Computational Modeling for Predicting Chemical Behavior in Complex Systems
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, reducing the need for extensive and time-consuming laboratory experiments. Future research will increasingly leverage these models to understand its fate, transport, and potential biological interactions.
Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to provide detailed mechanistic insights into reaction pathways, such as its degradation. rsc.org These models can calculate reaction energies and transition states, helping to identify the most likely degradation products and the conditions under which they form.
Quantitative Structure-Activity Relationship (QSAR) models are another key area. By correlating the chemical structure of this compound with its physicochemical properties and biological activity, QSAR can predict its environmental persistence, bioaccumulation potential, and potential interactions with biological targets. For example, modeling its binding to the diphenyl ether binding site on the fatty acid synthase enzyme could help in understanding its mode of action. biosynth.com
Molecular dynamics simulations can be employed to study the behavior of this compound in complex environmental systems, such as its interaction with soil organic matter or its partitioning in aquatic environments. This can provide a more dynamic picture of its environmental fate.
Development of Novel Analytical Paradigms for Environmental Monitoring and Degradation Studies
To effectively monitor the presence of this compound and its degradation products in the environment, highly sensitive and selective analytical methods are required. researchgate.net Future research will focus on developing novel analytical paradigms that can detect and quantify this compound at trace levels in complex matrices such as wastewater, surface water, and soil. researchgate.netnih.gov
Advanced chromatographic techniques are at the forefront of this research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) , provide the necessary sensitivity and specificity for environmental analysis. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying unknown degradation products. researchgate.net
There is also a growing interest in developing sensor-based technologies for real-time, in-situ monitoring. These could include electrochemical sensors or biosensors designed to be highly specific for this compound, allowing for rapid and continuous monitoring of water sources.
| Analytical Technique | Principle | Application in this compound Analysis |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass analysis for high sensitivity and specificity. | Quantification in water and soil samples; identification of metabolites and degradation products. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of this compound in air samples or after derivatization for water/soil samples. |
| HPTLC | High-Performance Thin-Layer Chromatography offers a simple and rapid screening method. researchgate.net | Screening of multiple samples for the presence of the compound. |
| Electrochemical Sensors | Measurement of the current resulting from the oxidation or reduction of the target analyte. | Potential for rapid, portable, and in-field detection in water. |
This table is interactive. Click on the headers to sort.
The development of these advanced analytical methods is crucial not only for environmental monitoring but also for conducting detailed degradation studies to better understand the reaction kinetics and transformation pathways discussed in section 8.2. scholaris.ca
Q & A
What are the key physicochemical properties of 5-chloro-2-phenoxyphenol relevant to experimental design?
Basic
The compound’s physicochemical properties, such as solubility, pKa, and steric effects of the chlorine substituent, are critical for designing enzyme inhibition assays. For example, the chloro group enhances hydrophobic interactions with bacterial enoyl reductases (e.g., saFabI), influencing binding kinetics . Solubility in organic solvents like ethanol or DMSO should be verified for in vitro studies, as these solvents are commonly used in enzymatic assays .
How does this compound inhibit bacterial enoyl reductases like saFabI and ftuFabI?
Advanced
The compound acts as a competitive inhibitor by binding to the NAD<sup>+</sup>-binding pocket of enoyl reductases. Kinetic studies using trans-2-dodecenoyl-CoA substrates and fluorescence-based binding assays are standard methods to measure inhibition constants (Ki). Mutagenesis experiments (e.g., introducing mutations like G93V in saFabI) can identify resistance mechanisms and validate binding sites .
What safety precautions are recommended when handling this compound?
Basic
Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store separately from food or beverages in a ventilated area. Waste must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .
How do structural modifications (e.g., chloro vs. fluoro substitution) impact inhibitory efficacy?
Advanced
Replacing the 5-chloro group with fluorine reduces van der Waals interactions, decreasing binding affinity by ~150-fold in ftuFabI. Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography can elucidate substituent effects on enzyme-inhibitor interactions .
What analytical techniques characterize the purity and stability of this compound?
Basic
High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies .
How can contradictions in inhibition data across bacterial strains be resolved?
Advanced
Strain-specific mutations (e.g., saFabI G93V) may alter inhibitor binding. Use comparative genomics and in vitro enzyme assays to correlate resistance phenotypes with genetic variations. Dose-response curves and IC50 comparisons across isoforms are essential .
What are the environmental considerations for disposing of this compound?
Basic
Chlorophenols are persistent pollutants; disposal must comply with ZDHC MRSL limits. Collaborate with suppliers to identify biodegradable alternatives or enzymatic degradation pathways .
What models evaluate antimicrobial resistance development for this compound?
Advanced
In vitro serial passage experiments under sub-inhibitory concentrations can select for resistant mutants. In vivo murine models infected with S. aureus or Francisella tularensis assess therapeutic efficacy and resistance evolution .
How do computational methods optimize analog design?
Advanced
Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict binding modes and substituent effects. Pair computational results with kinetic data to prioritize synthetic targets .
What are the limitations of using this compound in broad-spectrum applications?
Advanced
Narrow-spectrum activity due to enzyme isoform variability (e.g., ftuFabI vs. saFabI). Cross-inhibition assays with homologous enzymes (e.g., FabK or FabV) and proteomic profiling can identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
